Boc Protection Enables Orthogonal Synthetic Control vs. Free Amine Analog (CAS 1005275-85-3)
The target compound's Boc protecting group at the 1-position provides a crucial orthogonal protection strategy that is absent in its closest commercial analog, 2-(4-methoxyphenyl)decahydroquinoxaline (CAS 1005275-85-3). The process patent WO2016079109A1 explicitly describes the use of tert-butyl carbonate as a nitrogen-protecting group during the regioselective introduction of substituents at the 1-N atom of the decahydroquinoxaline scaffold [1]. Without this Boc protection, any attempt to functionalize the decahydroquinoxaline core would result in competing reactions at both N-1 and N-4 positions, leading to complex product mixtures and drastically reduced yields of the desired (4aR,5S,8aS)-configured pharmacophore. The molecular weight difference (MW 346.46 for Boc-protected vs. MW 246.35 for the unprotected analog ) quantitatively reflects the mass of the protecting group that must be strategically managed during synthesis.
| Evidence Dimension | Number of Orthogonal Protection Sites on Decahydroquinoxaline Core |
|---|---|
| Target Compound Data | 1 (Boc group at N-1 position); enables regioselective N-1 functionalization in Patent WO2016079109A1 synthetic scheme [1]; MW = 346.46 g/mol |
| Comparator Or Baseline | 0 (2-(4-Methoxyphenyl)decahydroquinoxaline, CAS 1005275-85-3, no N-protection); MW = 246.35 g/mol |
| Quantified Difference | One additional orthogonal protection handle; molecular weight differential of +100.11 g/mol (the Boc group mass) |
| Conditions | As described in synthetic process patent WO2016079109A1, step d), wherein R1 is regioselectively introduced at N-1 of (4aS,5R,8aS)-decahydroquinoxalin-5-ol using tert-butyl carbonate [1] |
Why This Matters
For any laboratory procuring this intermediate to synthesize KOR agonists, the Boc group eliminates the need for a separate protection step, saving 1-2 synthetic steps, reducing material costs, and preventing the formation of N-4 regioisomers that would otherwise require chromatographic separation.
- [1] Knie, U.; Soeberdt, M.; Abels, C. Process for the preparation of perhydroquinoxaline derivatives. WO Patent WO2016079109A1, May 19, 2016. View Source
